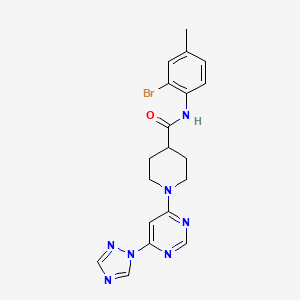
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromo-4-methylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromo-4-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20BrN7O and its molecular weight is 442.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromo-4-methylphenyl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by the following components:
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Triazole and pyrimidine moieties : Known for their biological activity in various therapeutic areas.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing triazole and pyrimidine rings have been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of key enzymes : Many pyrimidine derivatives inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
- Induction of apoptosis : Certain derivatives trigger programmed cell death in tumor cells.
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Triazole-containing compounds have been explored for their efficacy against bacterial and fungal infections. For example:
- Synthesis of related triazole derivatives has demonstrated promising antimicrobial effects against various pathogens .
3. Anti-inflammatory Effects
Pyrimidine derivatives have been noted for their anti-inflammatory properties, often assessed through COX enzyme inhibition assays. Compounds similar to the one in focus have shown:
- Inhibition of COX-2 : With IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Several studies provide insights into the biological activity of similar compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups can enhance or diminish activity:
- The triazole ring is often linked to improved interaction with biological targets.
- Substituents on the piperidine ring can modulate lipophilicity and cellular uptake.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN7O/c1-13-2-3-16(15(20)8-13)25-19(28)14-4-6-26(7-5-14)17-9-18(23-11-22-17)27-12-21-10-24-27/h2-3,8-12,14H,4-7H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJAXLOTIUUSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













